molecular formula C15H11N3O2 B5670156 4-methyl-2-(4-nitrophenyl)quinazoline

4-methyl-2-(4-nitrophenyl)quinazoline

Cat. No.: B5670156
M. Wt: 265.27 g/mol
InChI Key: LYOONHIXXJAABF-UHFFFAOYSA-N
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Description

4-methyl-2-(4-nitrophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core substituted with a methyl group at the 4-position and a nitrophenyl group at the 2-position, making it a unique structure with potential pharmacological applications.

Preparation Methods

The synthesis of 4-methyl-2-(4-nitrophenyl)quinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methyl-2-aminobenzonitrile with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate can lead to the formation of the desired quinazoline derivative. The reaction typically requires refluxing in a suitable solvent like ethanol or toluene .

Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions. Transition metal catalysts such as palladium or copper can facilitate the formation of the quinazoline core through C-H activation and cyclization reactions .

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-nitrophenyl)quinazoline involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the quinazoline core can inhibit enzymes or receptors involved in disease pathways . The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-methyl-2-(4-nitrophenyl)quinazoline can be compared with other quinazoline derivatives such as:

These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

4-methyl-2-(4-nitrophenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOONHIXXJAABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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